Ethyl 2-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
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Overview
Description
Ethyl 2-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a thiadiazole ring, which is known for its biological activity, and a butoxybenzamido group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the thiadiazole ring through the cyclization of thiosemicarbazide with appropriate carboxylic acids. The butoxybenzamido group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, solvent, and reaction time would be carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Acidic or basic hydrolysis conditions can be used to convert the ester to a carboxylic acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a drug candidate due to its biological activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is not fully understood but is believed to involve interactions with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The butoxybenzamido group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(4-butoxybenzoyl)glycylglycinate
- Ethyl 4-(2-((4-(2-amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate
Uniqueness
Ethyl 2-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is unique due to the presence of both the thiadiazole ring and the butoxybenzamido group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(4-butoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S2/c1-3-5-10-28-14-8-6-13(7-9-14)17(26)21-18-22-23-19(30-18)29-12-15(24)20-11-16(25)27-4-2/h6-9H,3-5,10-12H2,1-2H3,(H,20,24)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPCISXWBBFWGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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